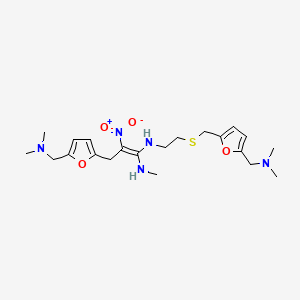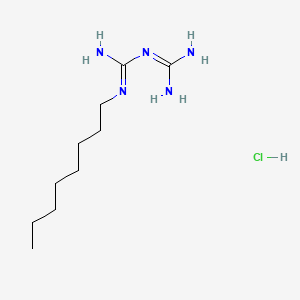
1-(Diaminomethylidene)-2-octylguanidine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Diaminomethylidene)-2-octylguanidine;hydrochloride is a synthetic organic compound belonging to the class of guanidines Guanidines are characterized by the presence of a central guanidine group (C=N-C=N-C) linked to two amine groups (NH2)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diaminomethylidene)-2-octylguanidine;hydrochloride typically involves the reaction of octylamine with cyanoguanidine under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid. The reaction conditions include maintaining a temperature of around 50-60°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of high-pressure homogenization and ultrasonication techniques can further enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
1-(Diaminomethylidene)-2-octylguanidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted guanidines.
Applications De Recherche Scientifique
1-(Diaminomethylidene)-2-octylguanidine;hydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(Diaminomethylidene)-2-octylguanidine;hydrochloride involves its interaction with cellular targets, leading to various biological effects. The compound is known to inhibit the activity of certain enzymes, such as glycogen phosphorylase, which plays a crucial role in glycogenolysis. This inhibition results in reduced glucose production and increased glucose uptake by peripheral tissues. Additionally, the compound can induce autophagy and apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Metformin: 1-(Diaminomethylidene)-3,3-dimethylguanidine, widely used as an antidiabetic agent.
Phenformin: 1-(Diaminomethylidene)-2-(2-phenylethyl)guanidine, known for its antidiabetic and potential anticancer properties.
1-(2,6-Dichlorophenyl)biguanide hydrochloride: Investigated for its antimicrobial and anticancer activities.
Uniqueness
1-(Diaminomethylidene)-2-octylguanidine;hydrochloride is unique due to its specific structural features, which confer distinct biological activities. Its long alkyl chain enhances its lipophilicity, allowing for better cellular uptake and interaction with lipid membranes. This property distinguishes it from other guanidine derivatives and contributes to its potential therapeutic applications.
Propriétés
Numéro CAS |
101491-44-5 |
|---|---|
Formule moléculaire |
C10H24ClN5 |
Poids moléculaire |
249.78 g/mol |
Nom IUPAC |
1-(diaminomethylidene)-2-octylguanidine;hydrochloride |
InChI |
InChI=1S/C10H23N5.ClH/c1-2-3-4-5-6-7-8-14-10(13)15-9(11)12;/h2-8H2,1H3,(H6,11,12,13,14,15);1H |
Clé InChI |
KUXDDCZUGHZCEJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCN=C(N)N=C(N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3-diol](/img/structure/B13445706.png)
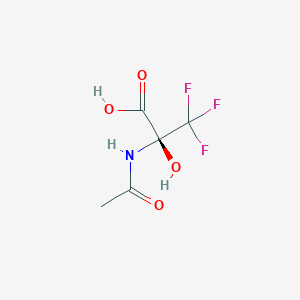
![[3R-[3A,4A,5B(R*)]]-5-(1-Carboxy-1-phosphonoethoxy)-4-hydroxy-3-(phosphonooxy)-1-cyclohexene-1-carboxylic acid](/img/structure/B13445712.png)

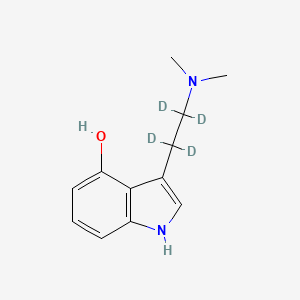
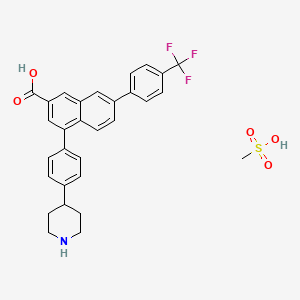
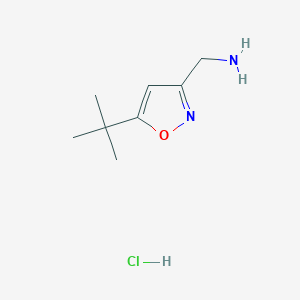
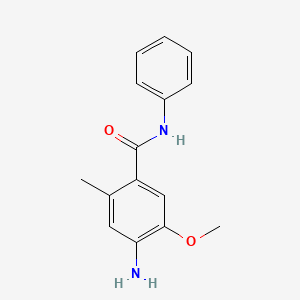
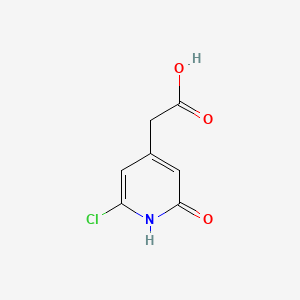
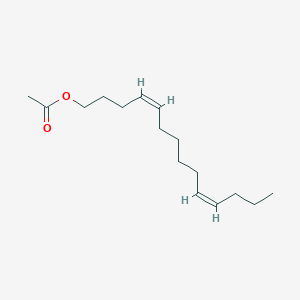

![1-[3-Chloro-4-[4-methyl-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl]phenyl]-1,2,4-triazole](/img/structure/B13445791.png)

